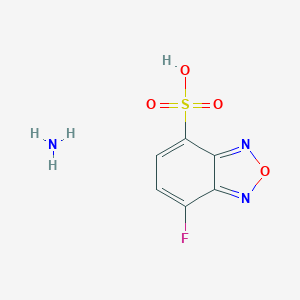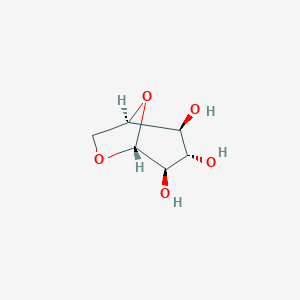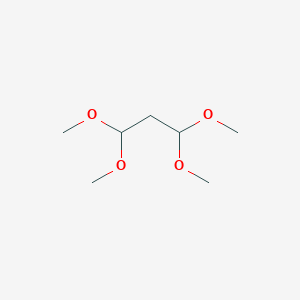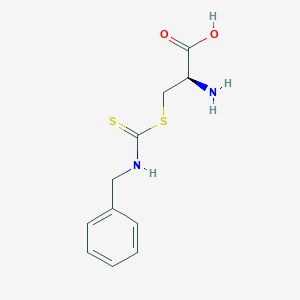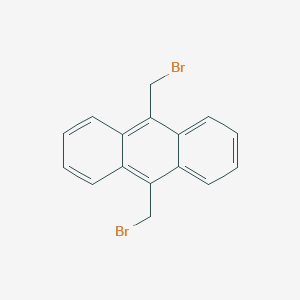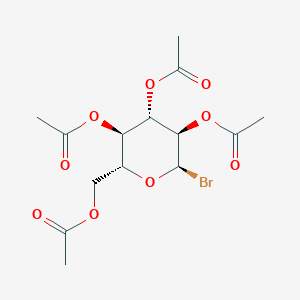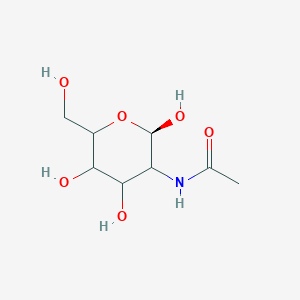
Fructose
Vue d'ensemble
Description
Fructose is a monosaccharide sugar found naturally in many fruits and vegetables. It is a simple sugar that is a major component of sucrose, or table sugar, which is a combination of this compound and glucose. This compound is also found in honey, agave, and some processed foods. In recent years, this compound has gained attention for its potential health effects, both positive and negative. This article will discuss the synthesis method, scientific research applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and future directions related to this compound.
Applications De Recherche Scientifique
Nutrition and Biomedical Research : Fructose serves as a specific nutrient in scientific reporting, facilitating the integration of nutrition composition data with biomedical research, paving the way for novel applications in precision nutrition (Jay et al., 2018).
Chemical Synthesis : It is used as a starting material for synthesizing biobased platform and high-added value chemicals like 5-hydroxymethylfurfural (5-HMF), levulinic acid, and lactic acid, marking its significance in sustainable chemistry (Marianou et al., 2018).
Medical Research on Metabolic Disorders : this compound is linked to obesity, diabetes, dyslipidemia, and metabolic syndrome in both animals and humans. Research on its mechanisms could lead to remedies for these conditions (Aydin et al., 2014).
Diet and Metabolism : It can perturb cellular metabolism, favor adipose tissue accretion, increase appetite, and decrease physical activity, highlighting its impact on obesity and energy balance (Wells & Siervo, 2011).
Biofuels and Renewable Chemicals : this compound is key in converting cellulosic biomass to biofuels and renewable platform chemicals, indicating its role in sustainable energy solutions (Liu et al., 2014).
Biotechnological Applications : The manipulation of carbohydrate uptake in bacteria like E. coli, where this compound plays a role, can minimize metabolic overflow in biotechnological applications (Kosfeld & Jahreis, 2012).
Nutritional Science : Dietary this compound affects plasma lipid concentrations and can be detrimental in high amounts, thus influencing dietary guidelines (Bantle et al., 2000).
Orientations Futures
Mécanisme D'action
Target of Action
D-(-)-Fructose, commonly known as Fructose, is a simple sugar (monosaccharide) that is used by the body as a source of energy. It primarily targets cells throughout the body, particularly liver cells, where it is metabolized .
Mode of Action
This compound is absorbed directly into the bloodstream during digestion. Once in the liver, this compound can be used to produce energy. It is converted into this compound-1-phosphate by the enzyme fructokinase. Subsequent steps can lead to the production of glucose, glycogen, lactate, and pyruvate. These molecules serve as energy sources for the body’s cells .
Biochemical Pathways
This compound metabolism involves several biochemical pathways. The most significant is the this compound-1-phosphate pathway in the liver, where this compound is converted into dihydroxyacetone phosphate and glyceraldehyde. These compounds can enter glycolysis, the biochemical pathway that breaks down glucose to produce energy .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is rapidly absorbed from the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and any waste products are excreted through the kidneys .
Result of Action
The primary result of this compound action is the provision of energy for cellular processes. Excessive intake of this compound can lead to increased lipogenesis (fat production), which can contribute to conditions such as obesity and non-alcoholic fatty liver disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other nutrients, such as fiber, can slow the absorption of this compound, thereby moderating its metabolic effects. Additionally, the overall metabolic state of the individual (e.g., fasting vs. fed state) can also impact how this compound is processed in the body .
Analyse Biochimique
Biochemical Properties
Fructose plays a significant role in various biochemical reactions. It is metabolized in the liver through the fructolysis pathway, where it is transformed into this compound-1-phosphate by the enzyme fructokinase . This reaction is significant because it bypasses the rate-limiting step of glycolysis, allowing this compound to provide energy to cells more rapidly than glucose .
Cellular Effects
This compound has several effects on cellular processes. It influences cell function by serving as a quick energy source. It impacts cell signaling pathways related to energy regulation and can affect gene expression related to metabolism . For instance, high levels of this compound can lead to upregulation of genes involved in lipogenesis, contributing to increased fatty acid synthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its metabolism. It does not directly bind to enzymes or other biomolecules; instead, it is transformed by enzymes in the cell. The conversion of this compound to this compound-1-phosphate by fructokinase is a key step that allows this compound to enter the glycolytic pathway, leading to the production of ATP and other metabolic intermediates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time depending on the metabolic state of the cells. This compound is stable and does not degrade over time. Prolonged exposure to high levels of this compound can lead to changes in cellular function, such as increased lipogenesis and development of insulin resistance .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. Low to moderate levels of this compound can serve as a valuable energy source. High doses of this compound have been linked to negative health effects, including obesity, insulin resistance, and fatty liver disease .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver through fructolysis, but can also be converted to glucose through the gluconeogenesis pathway . The enzymes involved in these pathways include fructokinase and aldolase B .
Transport and Distribution
This compound is transported into cells via glucose transporters, primarily GLUT5 and GLUT2 . Once inside the cell, it is rapidly phosphorylated to trap it within the cell . It is distributed throughout the body via the bloodstream, with the liver being the primary site of metabolism .
Subcellular Localization
Within the cell, this compound is primarily found in the cytoplasm where it is metabolized. The enzymes involved in this compound metabolism, such as fructokinase and aldolase B, are also located in the cytoplasm .
Propriétés
IUPAC Name |
(3S,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDRXBCSQODPBY-VRPWFDPXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C(O1)(CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | FRUCTOSE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1554 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | fructose | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Fructose | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White solid; [ICSC] Colorless crystalline solid; [Sigma-Aldrich MSDS], WHITE CRYSTALS OR POWDER. | |
| Record name | D-Fructose | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fructose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13687 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | FRUCTOSE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1554 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water at 20 °C: good | |
| Record name | FRUCTOSE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1554 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
CLEAR COLORLESS LIQUID IN WATER, COLORLESS CRYSTALS OR AS A WHITE, CRYSTALLINE OR GRANULAR POWDER, White crystals | |
CAS RN |
6347-01-9, 57-48-7, 7660-25-5 | |
| Record name | D-Fructopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6347-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Fructose | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fructose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.303 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FRUCTOSE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/526 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | FRUCTOSE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1554 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is fructose metabolized differently from glucose?
A1: While both are simple sugars, this compound is metabolized primarily in the liver [], unlike glucose which is utilized by various tissues. This compound is readily converted into glucose, lactate, and fatty acids in the liver [, , ].
Q2: Does this compound directly contribute to fat synthesis in the liver?
A2: Yes, excess this compound consumption can directly increase fat accumulation in the liver, potentially leading to non-alcoholic fatty liver disease (NAFLD) [, , , ]. This is because this compound is efficiently converted to precursors for fat synthesis in the liver [].
Q3: Does this compound affect insulin sensitivity?
A3: Studies suggest that high this compound intake can lead to decreased insulin sensitivity, a key factor in developing type 2 diabetes [, , ]. This is attributed to this compound's unique metabolic pathway and its impact on liver function [, ].
Q4: What is the role of this compound 2,6-bisphosphate in this compound metabolism?
A4: this compound 2,6-bisphosphate is a crucial regulator of this compound metabolism, particularly in gluconeogenesis []. It inhibits this compound 1,6-bisphosphatase, an enzyme crucial for glucose production, and stimulates pyrophosphate:this compound 6-phosphate phosphotransferase, influencing the balance between this compound 1,6-bisphosphate and this compound 6-phosphate [].
Q5: Are there alternative pathways for this compound metabolism in bacteria?
A5: Yes, research on Bacillus subtilis indicates the existence of two pathways for this compound metabolism, one involving this compound phosphotransferase and another using fructokinase []. Additionally, studies on Spirillum itersonii found that it utilizes a carrier-mediated transport system for this compound uptake, followed by its catabolism through the glycolytic pathway [].
Q6: What is hereditary this compound intolerance (HFI)?
A6: HFI is a rare genetic disorder caused by a deficiency in the enzyme aldolase B, preventing the proper breakdown of this compound [, ]. This leads to the accumulation of toxic metabolites, causing symptoms like nausea, vomiting, and liver damage upon this compound ingestion [, ].
Q7: How is HFI diagnosed and managed?
A7: HFI diagnosis involves genetic testing and monitoring symptoms after this compound ingestion. Treatment primarily focuses on a strict this compound, sucrose, and sorbitol-free diet [].
Q8: Can this compound be malabsorbed even without HFI?
A8: Yes, this compound malabsorption occurs when the capacity of the transporter protein GLUT5, responsible for this compound absorption in the small intestine, is overwhelmed []. This can lead to gastrointestinal symptoms like bloating, cramps, and diarrhea [].
Q9: How does this compound feeding affect rats?
A9: Studies show that this compound feeding in rats can lead to various metabolic disturbances, including:
- Hyperglycemia and Insulin Resistance: this compound can disrupt glucose homeostasis, leading to elevated blood sugar levels and decreased insulin sensitivity [, , , , ].
- Dyslipidemia: Excess this compound can elevate blood triglyceride levels, potentially contributing to cardiovascular disease [, , , , ].
- Hepatic Steatosis: this compound promotes fat accumulation in the liver, increasing the risk of NAFLD [, , , ].
- Oxidative Stress: this compound metabolism can generate reactive oxygen species, leading to oxidative stress and cellular damage [, ].
Q10: Does this compound consumption impact specific tissues differently?
A10: Yes, this compound consumption has been shown to have depot-specific effects on adipose tissue development and lipoprotein lipase activity in rats []. For instance, this compound consumption has been linked to hyperplasia and hypertrophy in retroperitoneal and dorsal fat pads, while epididymal fat pads remained relatively unaffected [].
Q11: How can this compound consumption be measured?
A11: Apart from dietary recall and food diaries, researchers use biomarkers like urinary sucrose and this compound levels to estimate this compound consumption []. These biomarkers offer a more objective measure of this compound intake [].
Q12: Can this compound metabolism be studied in vitro?
A12: Yes, researchers use various in vitro models, such as isolated perfused pancreas [] and liver cells (HepG2) [], to study specific aspects of this compound metabolism and its effects on cellular function.
Q13: What is the role of NMR spectroscopy in this compound research?
A13: 31P-NMR spectroscopy has been instrumental in identifying transient intermediates in the this compound 2,6-bisphosphatase reaction, providing insights into its reaction mechanism [].
Q14: Can this compound be used in fermentation processes?
A14: Yes, certain yeast strains, like Saccharomyces cerevisiae ATCC 36858 and 36859, exhibit selective fermentation of this compound, enabling the production of concentrated this compound syrups and ethanol [, ]. This highlights the potential of utilizing this compound-rich feedstocks for biofuel production.
Q15: Does this compound affect starch properties?
A15: Research indicates that sugars, including this compound, influence the gelatinization and retrogradation of starches like corn and tapioca starch []. The presence of sugars generally increases the gelatinization temperatures and enthalpy of starches [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

